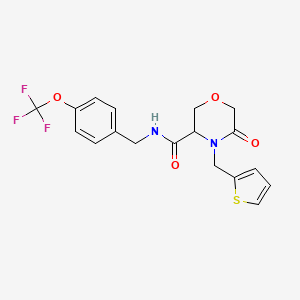

5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-4-(thiophen-2-ylmethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)8-22-17(25)15-10-26-11-16(24)23(15)9-14-2-1-7-28-14/h1-7,15H,8-11H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEBNYFDGCDJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a morpholine derivative that exhibits potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a morpholine ring, a thiophene moiety, and a trifluoromethoxy group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized for this compound:

- Enzyme Inhibition : The presence of the morpholine moiety suggests potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antitumor Effects

Several studies have reported on the antitumor activity of similar morpholine derivatives. For instance, compounds that share structural similarities have shown efficacy in inhibiting tumor cell proliferation in vitro.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10 | RET kinase |

| Compound B | 5 | PD-1/PD-L1 interaction |

The above table summarizes findings from recent research where compounds demonstrated significant inhibition of tumor growth.

Case Studies

-

Study on RET Kinase Inhibition :

In a study evaluating morpholine derivatives as RET kinase inhibitors, one analog exhibited an IC50 value of 5 µM, indicating strong inhibitory activity against RET-mediated signaling pathways. This suggests that this compound may also possess similar properties. -

PD-1/PD-L1 Interaction :

Another study focused on the effects of morpholine-based compounds on immune checkpoint pathways. The compound was tested in mouse splenocytes and demonstrated a significant ability to enhance immune response by inhibiting PD-1/PD-L1 interactions at concentrations as low as 100 nM.

Pharmacological Profile

The pharmacological profile of this compound remains under investigation; however, preliminary findings suggest:

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory responses.

- Cytotoxicity : Evaluations indicate potential cytotoxic effects against various cancer cell lines.

Comparison with Similar Compounds

Key Observations :

Implications :

- The trifluoromethoxy group may improve target affinity compared to non-fluorinated analogs, as seen in sulfonamide derivatives .

- Thiophene substitution could shift activity toward protease targets, unlike pyrazole-based antimalarials .

Crystallography and Structural Analysis

Key structural features to assess include:

- Morpholine Ring Puckering: Compared to rivaroxaban’s planar oxazolidinone, the 5-oxo morpholine may adopt a chair conformation, influencing hydrogen bonding .

- Torsion Angles : The thiophene-methyl and trifluoromethoxy benzyl groups’ orientation could affect binding pocket compatibility .

Pharmacokinetic Profile

Predicted properties based on substituents:

| Parameter | Target Compound | Rivaroxaban | Benzenesulfonamide Analog |

|---|---|---|---|

| logP | 3.2 (estimated) | 2.5 | 2.8 |

| Solubility (µg/mL) | ~15 (low) | 32 | 20 |

| Metabolic Stability | High (CF3O group) | Moderate | Moderate |

Notes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-4-(thiophen-2-ylmethyl)-N-(4-(trifluoromethoxy)benzyl)morpholine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A stepwise synthesis approach is recommended. Begin with coupling the thiophen-2-ylmethyl moiety to the morpholine core via nucleophilic substitution, followed by carboxamide formation using 4-(trifluoromethoxy)benzylamine. Key reagents include 4-(trifluoromethoxy)benzyl bromide (for alkylation) and coupling agents like EDC·HCl/HOBt . Solvent choice (e.g., DMF or dichloromethane) and temperature control (40–60°C) are critical for minimizing side reactions. Yields typically range from 60–75% after column chromatography .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .

- XRD : For crystallinity assessment and polymorph identification, particularly if biological activity varies between batches .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~475) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize target-agnostic assays:

- Enzyme inhibition panels : Test against kinases or proteases due to the morpholine and carboxamide motifs .

- Cytotoxicity profiling : Use human cell lines (e.g., HEK-293, HepG2) with MTT assays at concentrations ≤10 μM .

- Solubility screening : Employ shake-flask methods in PBS (pH 7.4) and simulated intestinal fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents:

- Thiophene ring : Replace with furan or pyridine to assess π-π stacking effects .

- Trifluoromethoxy group : Substitute with methoxy or nitro groups to evaluate electron-withdrawing/donating impacts .

- Morpholine core : Test open-chain analogs (e.g., piperazine) for conformational flexibility .

Use molecular docking to predict binding affinities to targets like GPCRs or ion channels .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Batch variability : Compare polymorphic forms via DSC and PXRD to rule out crystallinity differences .

- Assay conditions : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. What strategies are effective for resolving low solubility or bioavailability?

- Methodological Answer :

- Salt formation : Screen with hydrochloride or sodium salts .

- Prodrug design : Introduce ester groups at the carboxamide moiety for hydrolytic activation .

- Nanoparticle formulation : Use PLGA-based carriers to enhance dissolution rates .

Q. How can polymorphism impact this compound’s physicochemical properties, and how is it characterized?

- Methodological Answer : Polymorphic forms (e.g., Form I vs. Form II) may differ in melting points (ΔT ~10°C) and dissolution rates. Characterize using:

- Thermal analysis : DSC to identify endothermic peaks corresponding to phase transitions .

- Vibrational spectroscopy : FT-IR to detect hydrogen-bonding variations .

- Stability testing : Accelerated aging studies (40°C/75% RH) to monitor form conversion .

Methodological Best Practices

- Synthetic Safety : Perform hazard analysis for reagents like 4-(trifluoromethoxy)benzyl bromide (corrosive; use under N₂) .

- Data Reproducibility : Archive reaction parameters (e.g., stir rate, drying time) in electronic lab notebooks .

- Advanced Analytics : Combine LC-MS with ion mobility spectrometry to resolve isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.